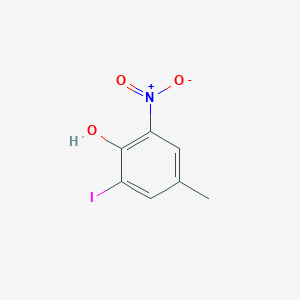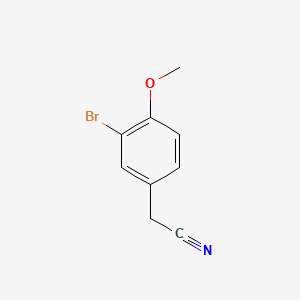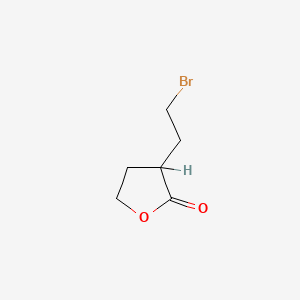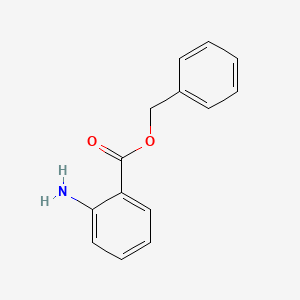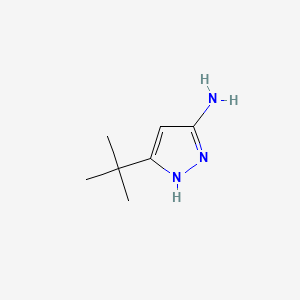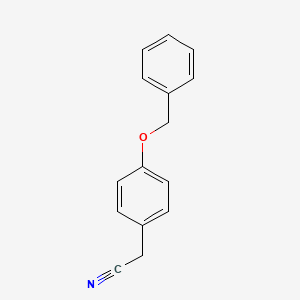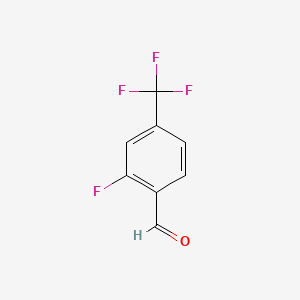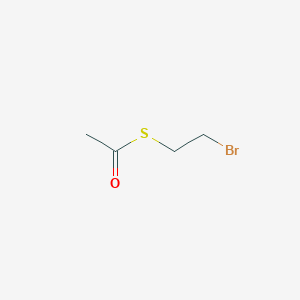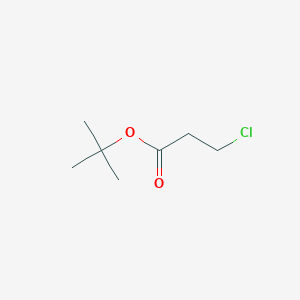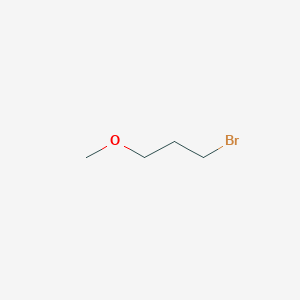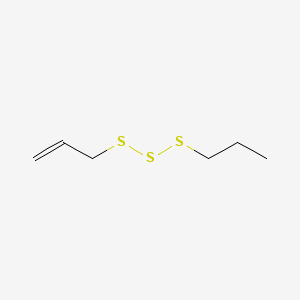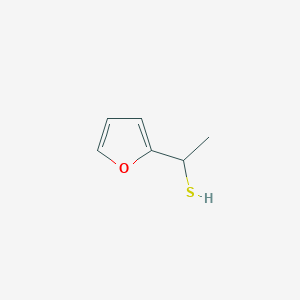
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Acetyl-2-oxo-2H-chromen-4-yl derivatives often involves cyclocondensation reactions, aldol condensation, and subsequent intramolecular lactonization processes. For example, specific derivatives have been synthesized in high yields by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions. These methods are crucial for developing compounds with potential antineoplastic activities and for exploring their applications in medicinal chemistry (Gašparová et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-oxo-2H-chromen-4-yl derivatives is characterized using various spectroscopic methods including X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy. For instance, Milanović et al. (2021) employed these methods to determine the structural parameters, such as bond lengths and angles, of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, demonstrating the compound’s intricate intermolecular interactions and electronic structure through comprehensive spectroscopic analysis (Milanović et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3-Acetyl-2-oxo-2H-chromen-4-yl derivatives range from nucleophilic substitutions to cyclocondensation and rearrangement processes. These reactions are foundational in generating a diverse array of coumarin-based compounds with varied biological activities. The chemical versatility of these compounds is exemplified in their reactions with alcohols, water, or nitrogen-containing compounds, leading to the formation of novel coumarin derivatives with enhanced pharmacological profiles (Čačić et al., 2006).
Physical Properties Analysis
The physical properties of 3-Acetyl-2-oxo-2H-chromen-4-yl derivatives, such as solubility, melting points, and crystal structure, play a crucial role in their applicability and function in various chemical reactions and biological activities. For example, polymorphism in derivatives like 3-acetyl-4-hydroxy-2H-chromen-2-one significantly influences their chemical behavior and interaction with biological targets, underscoring the importance of understanding these properties (Ghouili et al., 2015).
Applications De Recherche Scientifique
Synthesis Techniques and Applications
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is a key component in various synthesis techniques. For instance, it's used in the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, which has been developed under environmentally benign conditions (Srikrishna & Dubey, 2014). Moreover, it's instrumental in creating a range of derivatives, such as Schiff's bases and various hydrazides with potential antimicrobial activity (Čačić et al., 2006).
Antimicrobial and Antineoplastic Properties
Studies have highlighted its role in producing compounds with antimicrobial properties. For example, a one-pot synthesis approach for 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives has been developed, which show significant antimicrobial activity (Vekariya et al., 2017). Another study synthesized 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives exhibiting antineoplastic activities, suggesting potential use in cancer treatment (Gašparová et al., 2013).
Characterization and Potential Pharmacological Applications
The compound has been subjected to extensive characterization, revealing its potential in pharmacological applications. A study on the synthesis and comprehensive spectroscopic investigation of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, a derivative, suggests its suitability as a precursor in synthesizing new coumarin derivatives with significant biological properties (Milanović et al., 2021).
Chemosensing and Catalytic Applications
Recent research indicates its role in chemosensing properties, with coumarin derivatives showing significant antioxidant and anti-inflammatory activities. This suggests a broader application in pharmacology and possibly in bio-sensing technologies (Al-Hazmy et al., 2022). Additionally, the compound has been used in catalytic applications, such as in the environmentally friendly synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives (Ghashang et al., 2014).
Safety And Hazards
Orientations Futures
These coumarin derivatives, including 2- (2-oxo-2H-chromen-4-yl)acetamides, showed high potential for further development as anti-Alzheimer agents . This suggests that 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate could also have potential applications in the field of Alzheimer’s disease research.
Propriétés
IUPAC Name |
3-acetyl-4-difluoroboranyloxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BF2O4/c1-6(15)9-10(18-12(13)14)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQCWJMYPTZHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(C(=O)OC2=CC=CC=C21)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337258 |
Source


|
| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |
CAS RN |
873326-02-4 |
Source


|
| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
